molecular formula C9H7NO5 B2671249 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 2241140-41-8

3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2671249
CAS RN: 2241140-41-8
M. Wt: 209.157
InChI Key: FGOWTRCZTORGBP-UHFFFAOYSA-N
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Description

3-(methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the molecular weight of 225.22 . It’s a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 4H-thieno[3,2-b]pyrrole-5-carbohydrazides, involves acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO4S/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) .


Chemical Reactions Analysis

The reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate gave ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, highlighting the compound's role as a precursor in complex heterocyclic synthesis. Through a series of reactions including conversion to corresponding azides and cyclization, this process showcases the utility of 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid in creating pyridine derivatives with potential applications in medicinal chemistry and materials science (Bencková & Krutošíková, 1997).

Facilitation of Microwave-Assisted Paal–Knorr Reaction

Another application is in facilitating the microwave-assisted Paal–Knorr reaction, which provides an efficient method for synthesizing polysubstituted furans, pyrroles, and thiophenes. This highlights the role of 3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid in enabling the synthesis of these heterocycles under microwave irradiation, thus offering a versatile approach for constructing complex organic molecules with potential pharmaceutical relevance (Minetto et al., 2005).

Development of Furo[3,4-d]pyrimidine Derivatives

Moreover, the compound is used in the synthesis of furo[3,4-d]pyrimidine-2,4-diones, demonstrating its utility in creating bicyclic scaffolds. This process involves Curtius rearrangement and subsequent reactions with amines, showcasing the compound's versatility in the synthesis of heterocyclic frameworks with potential applications in drug discovery and development (De Coen et al., 2015).

Isomerization to Pyrroles

Additionally, the compound's involvement in the Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles illustrates its application in novel synthetic methodologies. This process yields pyrrolecarboxylic acid derivatives under mild conditions, further highlighting the compound's significance in synthetic organic chemistry and the potential for creating bioactive molecules (Galenko et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOWTRCZTORGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

CAS RN

2241140-41-8
Record name 3-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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